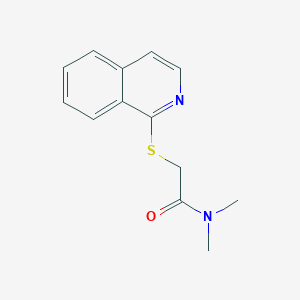![molecular formula C14H27NO B263324 4-[(2-Cyclohexylethoxy)methyl]piperidine](/img/structure/B263324.png)
4-[(2-Cyclohexylethoxy)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Cyclohexylethoxy)methyl]piperidine, commonly known as CEP, is a synthetic compound that has been studied for its potential applications in scientific research. CEP belongs to the class of piperidine compounds and has a molecular weight of 267.43 g/mol.
Mechanism of Action
CEP acts as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in cognitive function, learning, and memory. CEP enhances the activity of the α7nAChR, leading to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects:
CEP has been shown to improve cognitive function in animal models and has neuroprotective effects. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. CEP has also been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using CEP in lab experiments is its ability to enhance cognitive function and neuroprotection. It has also been shown to have a low toxicity profile. However, CEP has a short half-life and can be difficult to administer in vivo.
Future Directions
There are several future directions for research on CEP. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration method for CEP. Additionally, the mechanism of action of CEP needs to be further elucidated to fully understand its effects on cognitive function and neuroprotection.
Synthesis Methods
CEP can be synthesized through a multi-step process involving the reaction of 2-cyclohexylethanol with piperidine. The resulting product is then purified through column chromatography to obtain pure CEP. The yield of the synthesis method is approximately 50%.
Scientific Research Applications
CEP has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can enhance cognitive function. CEP has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
4-[(2-Cyclohexylethoxy)methyl]piperidine |
|---|---|
Molecular Formula |
C14H27NO |
Molecular Weight |
225.37 g/mol |
IUPAC Name |
4-(2-cyclohexylethoxymethyl)piperidine |
InChI |
InChI=1S/C14H27NO/c1-2-4-13(5-3-1)8-11-16-12-14-6-9-15-10-7-14/h13-15H,1-12H2 |
InChI Key |
DVSYREHIMLLHIY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCOCC2CCNCC2 |
Canonical SMILES |
C1CCC(CC1)CCOCC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]-2-(9H-purin-6-ylsulfanyl)acetamide](/img/structure/B263242.png)
![9H-Purine, 6-[[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio]-](/img/structure/B263243.png)
![N-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-(9H-purin-6-ylsulfanyl)acetamide](/img/structure/B263244.png)
![Benzo[b]benzofuran-4-carboxamide, N-(2-methoxy-5-methylphenyl)-](/img/structure/B263248.png)
![6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B263250.png)

![1-{1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}ethanone](/img/structure/B263255.png)
![2-[(5-Chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B263256.png)
![2-{[4-(1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B263258.png)
![7-{[(7-chloro-4-quinolyl)sulfanyl]methyl}-4,5,6-triethoxy-1(3H)-isobenzofuranone](/img/structure/B263259.png)



